1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)prop-2-yn-1-one
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Overview
Description
1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)prop-2-yn-1-one is an organic compound that features a boronic ester group attached to a phenyl ring, which is further connected to a propynone moiety. This compound is of significant interest in organic synthesis and materials science due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)prop-2-yn-1-one typically involves the following steps:
Borylation: The introduction of the boronic ester group is achieved through a borylation reaction. This often involves the use of a palladium catalyst and pinacolborane.
Coupling Reaction: The phenyl ring is then coupled with a propynone moiety using a coupling reagent such as a palladium catalyst in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)prop-2-yn-1-one undergoes various types of chemical reactions:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic ester group with aryl or vinyl halides in the presence of a palladium catalyst and a base.
Oxidation: The compound can undergo oxidation reactions to form corresponding alcohols or ketones.
Reduction: Reduction reactions can convert the propynone moiety to an alkene or alkane.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide.
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Major Products
Coupling Products: Formation of biaryl compounds.
Oxidation Products: Formation of alcohols or ketones.
Reduction Products: Formation of alkenes or alkanes.
Scientific Research Applications
1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)prop-2-yn-1-one has several scientific research applications:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.
Materials Science: Employed in the development of advanced materials such as polymers and nanomaterials.
Medicinal Chemistry: Investigated for its potential use in drug development and as a pharmacophore in medicinal compounds.
Catalysis: Acts as a ligand in catalytic reactions, enhancing the efficiency and selectivity of the process.
Mechanism of Action
The mechanism of action of 1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)prop-2-yn-1-one involves its ability to participate in various chemical reactions due to the presence of the boronic ester group. This group can form reversible covalent bonds with diols and other nucleophiles, making it a versatile intermediate in organic synthesis. The propynone moiety also contributes to its reactivity, allowing it to undergo addition and coupling reactions.
Comparison with Similar Compounds
Similar Compounds
- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
- 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole
- 1,3,5-Tris(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene
Uniqueness
1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)prop-2-yn-1-one is unique due to the combination of the boronic ester group and the propynone moiety. This dual functionality allows it to participate in a wider range of chemical reactions compared to similar compounds, making it a valuable intermediate in organic synthesis and materials science.
Properties
Molecular Formula |
C15H17BO3 |
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Molecular Weight |
256.11 g/mol |
IUPAC Name |
1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]prop-2-yn-1-one |
InChI |
InChI=1S/C15H17BO3/c1-6-13(17)11-7-9-12(10-8-11)16-18-14(2,3)15(4,5)19-16/h1,7-10H,2-5H3 |
InChI Key |
AIIZEYFJPJUACH-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C(=O)C#C |
Origin of Product |
United States |
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